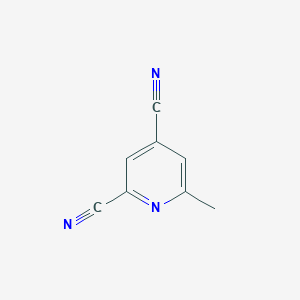

2,4-Pyridinedicarbonitrile, 6-methyl-

Description

The cyano groups confer strong electron-withdrawing effects, influencing reactivity in nucleophilic additions and cyclization reactions . Structural analogs and related compounds are discussed below, with emphasis on substituent effects, synthesis, and applications.

Properties

IUPAC Name |

6-methylpyridine-2,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-2-7(4-9)3-8(5-10)11-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFOROIZACDDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497366 | |

| Record name | 6-Methylpyridine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67720-35-8 | |

| Record name | 6-Methylpyridine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

2,4-Pyridinedicarbonitrile (CAS 29181-50-8)

- Structure : Lacks the 6-methyl group present in the target compound.

- Properties: The planar structure facilitates π-π stacking in solid-state applications . The dual cyano groups enhance electron-withdrawing capacity, making it reactive in nucleophilic additions.

- Reactivity: Rhodococcus erythropolis A4 hydrates this compound to 2-cyanopyridine-4-carboxamide (97% yield in 10 minutes) . The absence of a methyl group allows unhindered enzymatic or chemical modification.

- Applications : Used in synthetic pathways requiring electron-deficient aromatic systems .

6-Methylpicolinonitrile (2-Cyano-6-methylpyridine, CAS MFCD00190586)

- Structure: Mono-carbonitrile with a methyl group at the 6-position.

- Properties : Simpler structure compared to di-carbonitriles; the single -CN group reduces electron-withdrawing effects.

- Synthesis : Prepared via methods similar to pyridine alkylation or cyanation .

- Applications : Intermediate in pharmaceuticals and agrochemicals, leveraging its nitrile group for further functionalization .

2-Amino-4-(2,4-dichlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile (CAS 281212-89-3)

- Structure: Features amino (-NH₂), methoxy (-OCH₃), and dichlorophenyl substituents alongside dual cyano groups.

- Applications: Potential biological activity due to diverse substituents, though specific data are unavailable .

Pyrimidine-5-carbonitrile Derivatives (e.g., )

- Structure : Pyrimidine rings (e.g., 4-oxo-1,4-dihydropyrimidine-5-carbonitrile) differ from pyridine in saturation and electronic properties.

- Reactivity: Oxo groups enable keto-enol tautomerism, influencing acidity and reactivity. For example, 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile forms intermolecular N–H⋯O hydrogen bonds in crystals .

- Biological Activity : Pyrimidine derivatives are explored for anticancer activity, though many exhibit lower potency than reference drugs like doxorubicin .

Data Tables: Structural and Functional Comparison

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2,4-pyridinedicarbonitrile, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step processes, such as cyclization reactions using precursors like acetophenone derivatives, aldehydes, and ammonium acetate in ethanol under reflux (e.g., 10–20 hours). Key steps include controlling temperature to avoid side reactions and using ethanol for precipitation. For example, refluxing with ethyl cyanoacetate and ammonium acetate in ethanol yields intermediates that are crystallized from DMF/ethanol mixtures . Adjusting molar ratios of reagents and monitoring reaction progress via thin-layer chromatography (TLC) can optimize yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-methyl-2,4-pyridinedicarbonitrile?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the positions of methyl and cyano groups. For instance, the methyl group at position 6 typically resonates near δ 2.5 ppm in H NMR .

- X-ray Crystallography: Used to resolve ambiguities in molecular geometry. Cambridge Structural Database (CCDC) entries (e.g., CCDC-971311) provide reference data for validating synthesized structures .

- Infrared (IR) Spectroscopy: Cyano groups exhibit sharp peaks near 2200–2250 cm, distinguishing them from carbonyl or amine functionalities .

Advanced Research Questions

Q. How do pH and temperature variations impact the reactivity of the cyano groups in 6-methyl-2,4-pyridinedicarbonitrile?

Methodological Answer: The cyano groups are sensitive to hydrolysis under acidic or basic conditions. For example:

- Acidic Conditions: Partial hydrolysis may yield carboxamide intermediates (e.g., 2-cyanopyridine-4-carboxamide) .

- Neutral/Controlled Conditions: Maintain cyano integrity for applications like coordination chemistry. Reactions should be conducted under inert atmospheres (e.g., nitrogen) to prevent moisture interference .

Systematic studies using kinetic monitoring (e.g., HPLC or UV-Vis) at varying pH (3–9) and temperatures (25–80°C) can map stability thresholds .

Q. What strategies resolve contradictions in reported reaction mechanisms under different experimental conditions?

Methodological Answer: Discrepancies in mechanisms (e.g., nucleophilic vs. electrophilic pathways) arise from solvent polarity, catalyst choice, or reagent purity. To address this:

- Reproducibility Checks: Replicate reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity).

- Computational Modeling: Density Functional Theory (DFT) calculations can predict dominant pathways. For instance, cyano group reactivity in polar aprotic solvents (e.g., DMF) favors nucleophilic attack .

- Isotopic Labeling: Use N-labeled compounds to trace reaction intermediates via NMR .

Q. What methodologies assess the biological activity of 6-methyl-2,4-pyridinedicarbonitrile derivatives, such as anticancer potential?

Methodological Answer:

- In Vitro Assays: Screen derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays to measure cytotoxicity. For example, pyridinecarbonitrile analogs show IC values in the micromolar range .

- Enzyme Inhibition Studies: Evaluate interactions with targets like tyrosine kinases using fluorescence polarization or surface plasmon resonance (SPR) .

- Molecular Docking: Predict binding affinities to receptors like EGFR or VEGF using AutoDock Vina .

Q. How does 6-methyl-2,4-pyridinedicarbonitrile interact with metal ions, and what applications arise from these interactions?

Methodological Answer: The compound acts as a ligand via its cyano and pyridine nitrogen atoms. For example:

- Coordination Chemistry: Forms complexes with transition metals (e.g., Cu, Fe) for catalytic applications. Stability constants can be determined via potentiometric titrations .

- Sensor Development: Metal complexes exhibit fluorescence quenching or enhancement, useful in detecting environmental pollutants (e.g., Hg) .

- Catalysis: Pd complexes derived from pyridinedicarbonitriles catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.